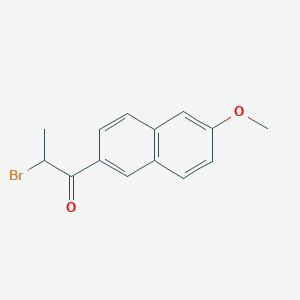

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C₁₄H₁₃BrO₂ and a molecular weight of 293.156 g/mol . This compound is characterized by the presence of a bromine atom and a methoxy group attached to a naphthalene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common synthetic route for 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one involves the etherification of β-naphthol with methanol in the presence of sulfuric acid to form β-methoxynaphthalene. This intermediate is then reacted with a brominating agent to introduce the bromine atom . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted naphthalenes.

Oxidation: Formation of naphthaldehydes or naphthoic acids.

Reduction: Formation of naphthyl alcohols.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The compound’s effects are mediated through its ability to form stable complexes with proteins, altering their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-6-methoxynaphthalene: Similar structure but lacks the propanone group.

6-Methoxy-2-naphthyl bromide: Similar structure but differs in the position of the bromine atom.

Uniqueness

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one is unique due to the presence of both a bromine atom and a methoxy group on the naphthalene ring, along with a propanone group. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one is a compound that has garnered attention in pharmacological research due to its unique structural features and biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H13BrO, with a molecular weight of approximately 293.15 g/mol. The compound features a bromine atom and a methoxy-substituted naphthalene moiety, contributing to its distinctive reactivity and biological properties. The presence of the carbonyl group makes it susceptible to nucleophilic attack, while the bromine atom enhances its reactivity in various chemical reactions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, suggesting that this compound may influence the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions. The inhibition of these enzymes could have significant implications for therapeutic efficacy and safety.

Anticancer Properties

The compound has shown promise in anticancer research. Studies have indicated that it may exhibit anti-proliferative effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of HGC-27 gastric cancer cells in a dose-dependent manner, affecting cell cycle progression and inducing apoptosis . The mechanism appears to involve blockage at the G2/M phase of the cell cycle, accompanied by increased levels of cleaved PARP, a marker for apoptosis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key similarities and differences:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| 2-Bromo-6-methoxynaphthalene | C12H9BrO | 0.91 | Lacks propanone functionality |

| 4-Bromo-1-methoxy-2-methylbenzene | C10H11BrO | 0.91 | Different substitution pattern |

| 1-Bromo-3-methoxy-5-methylbenzene | C10H11BrO | 0.89 | Different aromatic system |

| 2,7-Dibromo-3,6-dimethoxynaphthalene | C12H10Br2O2 | 0.88 | Contains two bromine atoms |

These compounds illustrate variations in substitution patterns and functional groups that significantly affect their chemical behavior and biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The bromine and methoxy groups influence its binding affinity to enzymes and receptors, potentially altering their activity. This interaction may lead to downstream effects on various biochemical pathways involved in inflammation and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study demonstrated that treatment with this compound inhibited colony formation in HGC-27 cells, indicating significant anti-cancer potential .

- Enzyme Interaction Studies : Research highlighted its role as an inhibitor of CYP450 enzymes, emphasizing the need for caution when co-administering with other drugs metabolized by these pathways.

- Apoptosis Induction : Experimental results showed that this compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and PARP cleavage .

Eigenschaften

IUPAC Name |

2-bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-9(15)14(16)12-4-3-11-8-13(17-2)6-5-10(11)7-12/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOAABZEUNQHQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509042 |

Source

|

| Record name | 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72337-73-6 |

Source

|

| Record name | 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.